2-[(3-Pyridinylmethyl)amino]nicotinic acid
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Overview
Description
2-[(3-Pyridinylmethyl)amino]nicotinic acid is a compound that belongs to the class of nicotinic acids, which are derivatives of pyridine This compound is characterized by the presence of a pyridine ring substituted with a nicotinic acid moiety and an amino group linked to another pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Pyridinylmethyl)amino]nicotinic acid typically involves the reaction of nicotinic acid with 3-pyridinemethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a condensation reaction, where the amino group of 3-pyridinemethanamine reacts with the carboxyl group of nicotinic acid to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Pyridinylmethyl)amino]nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the pyridine rings.
Scientific Research Applications
2-[(3-Pyridinylmethyl)amino]nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Pyridinylmethyl)amino]nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to modulate cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Pyridinylmethyl)amino]nicotinic acid
- 2-[(2-Phenylethyl)amino]nicotinic acid
- 6-[4-(Aminocarbonyl)phenoxy]nicotinic acid
Uniqueness
2-[(3-Pyridinylmethyl)amino]nicotinic acid is unique due to its specific substitution pattern on the pyridine rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(pyridin-3-ylmethylamino)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)10-4-2-6-14-11(10)15-8-9-3-1-5-13-7-9/h1-7H,8H2,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEYKVRQQFSXOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C=CC=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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